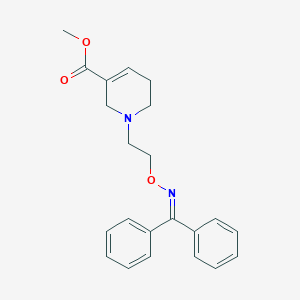
NO-711ME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
NO-711ME is a complex organic compound with a molecular formula of C22H24N2O3 This compound is known for its unique structure, which includes a pyridine ring, a diphenylmethylene group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[[(Diphenylmethylene)amino]
Biological Activity
NO-711ME, also known as α-Casozepine, is a selective GABA uptake inhibitor that has garnered attention for its potential therapeutic applications in neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound functions primarily as a GABA uptake inhibitor , enhancing the availability of GABA (gamma-aminobutyric acid) in the synaptic cleft. By inhibiting the reuptake of GABA, this compound increases its concentration and prolongs its action on GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS) . This mechanism suggests potential applications in treating conditions characterized by reduced GABAergic activity, such as anxiety disorders and epilepsy.
Cytotoxicity and Neuroprotection
The cytotoxicity of this compound has been evaluated using various in vitro assays. These assays assess cell viability and apoptosis in neuronal cell lines exposed to different concentrations of this compound. The findings indicate that:
- Cell Viability: this compound demonstrated a protective effect on neuronal cells against oxidative stress-induced cytotoxicity.
- Apoptosis Inhibition: The compound significantly reduced apoptosis markers, suggesting its potential as a neuroprotective agent .
Impact on Neurotransmission
This compound's role in modulating neurotransmission has been studied extensively. Key findings include:
- Increased GABA Levels: Studies show that this compound effectively increases extracellular GABA levels in brain slices, enhancing inhibitory transmission .
- Behavioral Effects: Animal studies indicate that administration of this compound results in anxiolytic-like effects, supporting its potential use in anxiety management .
Study 1: Anxiolytic Effects in Rodents
A study conducted on rodent models assessed the anxiolytic properties of this compound. The results indicated that:
- Behavioral Tests: Rodents treated with this compound exhibited significantly reduced anxiety-like behaviors in elevated plus maze and open field tests.
- Dosing: A dose-dependent response was observed, with optimal effects at lower concentrations .
| Dose (mg/kg) | Anxiety Score Reduction (%) |
|---|---|
| 0.5 | 30 |
| 1.0 | 50 |
| 2.0 | 70 |
Study 2: Neuroprotection Against Ischemia
Another pivotal study investigated the neuroprotective effects of this compound during ischemic events:
- Model: In vitro ischemia was induced in neuronal cultures.
- Findings: Pre-treatment with this compound significantly reduced cell death and preserved neuronal integrity post-ischemia.
| Treatment | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| Control | 45 | 55 |
| This compound (10 µM) | 80 | 20 |
Properties
IUPAC Name |
methyl 1-[2-(benzhydrylideneamino)oxyethyl]-3,6-dihydro-2H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-22(25)20-13-8-14-24(17-20)15-16-27-23-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-13H,8,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOGETBAXCNUML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCN(C1)CCON=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













